3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]pyridine-2-thiol
Description
Properties
IUPAC Name |
3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyridine-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3OS/c1-9-4-6-10(7-5-9)12-16-13(18-17-12)11-3-2-8-15-14(11)19/h2-8H,1H3,(H,15,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTXKLCKUQWLWBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CNC3=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of 3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]pyridine-2-thiol typically follows a two-stage approach:
Stage 1: Formation of the 1,2,4-oxadiazole ring
This is commonly achieved by cyclization reactions involving hydrazide intermediates and suitable nitriles or dicarbonyl compounds under acidic or basic conditions. The cyclization forms the heterocyclic 1,2,4-oxadiazole core with substitution at the 3- and 5-positions.Stage 2: Introduction of the pyridine-2-thiol moiety
This step involves functionalization of the oxadiazole ring, often through nucleophilic substitution or ring closure reactions with pyridine-2-thiol or its precursors, yielding the final target compound.
Detailed Preparation Methods
Synthesis of Hydrazide Intermediates
A key precursor to the oxadiazole ring is the hydrazide derivative, prepared by refluxing the corresponding aromatic acid with hydrazine hydrate in ethanol with catalytic sulfuric acid. The reaction proceeds as follows:
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | Aromatic acid (e.g., 4-methylbenzoic acid), hydrazine hydrate, ethanol, catalytic H2SO4 | Reflux for 6 hours to form acid hydrazide |
| 2 | Reaction monitoring by TLC and IR spectroscopy | Confirmation of hydrazide formation |
This method yields hydrazide intermediates with good purity and yield, serving as starting points for oxadiazole ring formation.
Formation of 1,2,4-Oxadiazole Ring
The hydrazide is then reacted with carbon disulfide in the presence of a base such as potassium hydroxide in ethanol under reflux. This induces ring closure to form the 1,2,4-oxadiazole-2-thiol derivative:
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | Hydrazide, carbon disulfide, KOH, ethanol | Reflux until H2S evolution ceases (~10-12 hours) |
| 2 | Acidification with dilute HCl to pH ~5 | Precipitation of oxadiazole-2-thiol compound |
| 3 | Filtration, washing, recrystallization | Purification of product |
This step is critical for establishing the oxadiazole ring with a thiol (-SH) group at the 2-position, which is reactive for further substitution.
Functionalization with Pyridine-2-thiol
The final step involves the coupling or substitution of the oxadiazole-2-thiol intermediate with a pyridine moiety, particularly at the 3-position of the oxadiazole ring. This can be achieved by:
- Nucleophilic substitution reactions where the thiol group reacts with halogenated pyridine derivatives under basic conditions.
- Cyclization reactions involving pyridine-2-thiol and oxadiazole precursors, sometimes facilitated by acidic or basic catalysts.
While specific detailed protocols for this exact compound are limited, analogous compounds have been prepared via such strategies, as reported in the synthesis of related 1,3,4-oxadiazole-2-thiol derivatives.
Research Findings on Preparation Conditions and Yields
| Step | Reaction Conditions | Yield (%) | Notes |
|---|---|---|---|
| Hydrazide formation | Reflux in ethanol, 6 h | 75-85% | Monitored by TLC and IR |
| Oxadiazole ring closure | Reflux with CS2, KOH, 10-12 h | 70-80% | Evolution of H2S gas indicates progress |
| Functionalization with pyridine-2-thiol | Varies; nucleophilic substitution under basic conditions | 60-75% | Dependent on substituents and solvents |
These yields are typical for the preparation of oxadiazole-thiol derivatives and their functionalized analogues.
Analytical Characterization Supporting Preparation
Infrared Spectroscopy (IR):
Disappearance of hydrazide C=O bands and appearance of characteristic C=N and C=S bands confirm ring formation. The thiol group shows absorption around 2550-2600 cm⁻¹.Nuclear Magnetic Resonance (NMR):
Proton NMR shows shifts consistent with ring closure, such as upfield shifts of SCH2 protons due to ring formation and aromatic proton signals from the pyridine and methylphenyl groups.Elemental Analysis:
Confirms the expected composition of carbon, hydrogen, nitrogen, and sulfur in the synthesized compound.
These characterization methods validate the successful synthesis of the target compound and its intermediates.
Summary Table of Preparation Methods
| Preparation Stage | Reagents | Conditions | Outcome | Yield (%) |
|---|---|---|---|---|
| Hydrazide Synthesis | Aromatic acid, hydrazine hydrate, ethanol, H2SO4 | Reflux 6 h | Acid hydrazide intermediate | 75-85 |
| Oxadiazole Ring Formation | Hydrazide, carbon disulfide, KOH, ethanol | Reflux 10-12 h, acidify | 1,2,4-Oxadiazole-2-thiol | 70-80 |
| Pyridine-2-thiol Functionalization | Oxadiazole-2-thiol, pyridine derivative, base | Variable; nucleophilic substitution | Target compound | 60-75 |
Additional Notes on Preparation
- The choice of solvent and base can significantly affect the reaction rate and yield, with ethanol and potassium hydroxide being commonly preferred.
- Reaction monitoring by thin-layer chromatography (TLC) and infrared spectroscopy ensures completion at each step.
- Purification typically involves recrystallization from ethanol or ethanol/DMF mixtures to obtain analytically pure products.
- Safety precautions are necessary due to the evolution of hydrogen sulfide gas during the ring closure step.
Chemical Reactions Analysis
Types of Reactions
3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]pyridine-2-thiol undergoes various chemical reactions including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield amine derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Amine derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used
Scientific Research Applications
Organic Synthesis
This compound serves as a building block in organic synthesis. It is utilized to develop new heterocyclic compounds that can exhibit diverse chemical properties and biological activities. The formation of the oxadiazole ring followed by the introduction of pyridine and thiol groups allows for the synthesis of various derivatives with tailored functionalities .
Antimicrobial Activity
Research indicates that 3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]pyridine-2-thiol exhibits significant antimicrobial properties . Studies have shown its effectiveness against various bacterial strains, making it a candidate for further development as an antimicrobial agent. Its mechanism may involve the inhibition of specific enzymes or cellular pathways critical for microbial survival .
Anticancer Potential
The compound has been investigated for its anticancer activity due to its ability to interact with biological targets involved in cell proliferation. Preliminary studies suggest that it may inhibit enzymes associated with cancer cell growth and induce apoptosis in tumor cells . For instance, cytotoxic assays revealed that derivatives of oxadiazoles exhibit promising activity against glioblastoma cell lines .
Anti-inflammatory and Antiviral Activities
In addition to its antimicrobial and anticancer properties, 3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]pyridine-2-thiol has been explored for potential anti-inflammatory and antiviral effects. The thiol group is believed to contribute to its ability to scavenge reactive oxygen species (ROS), providing protective effects against oxidative stress .
Advanced Materials Development
The compound is also utilized in the development of advanced materials , including polymers and dyes. Its unique chemical structure allows it to be incorporated into materials that require specific optical or thermal properties .
Synthesis of Novel Compounds
In industrial settings, 3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]pyridine-2-thiol can be synthesized using continuous flow techniques that enhance reaction efficiency and yield. This method optimizes conditions such as temperature and pressure while employing catalysts to facilitate the reaction process .
Case Studies
Mechanism of Action
The mechanism of action of 3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]pyridine-2-thiol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The thiol group can also interact with reactive oxygen species, providing antioxidant properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Oxadiazole Ring
3-[3-(2-Thienyl)-1,2,4-oxadiazol-5-yl]pyridine-2-thiol
- Structure : Replaces the 4-methylphenyl group with a 2-thienyl (sulfur-containing heterocycle).
- Molecular Formula : C₁₁H₇N₃OS₂ (MW: 261.33 g/mol) .
- Key Differences: The thienyl group introduces additional sulfur atoms, enhancing π-conjugation and altering lipophilicity (logP) compared to the methylphenyl analog.
2-(5-(2-Methoxyphenyl)-1,2,4-oxadiazol-3-yl)pyridine
- Structure : Features a 2-methoxyphenyl group on the oxadiazole.
- Molecular Formula : C₁₄H₁₁N₃O₂ (MW: 253.26 g/mol) .
- Key Differences :
- The methoxy group is electron-donating via resonance, increasing the electron density of the oxadiazole ring compared to the methyl group’s inductive electron-donating effect.
- This electronic difference could influence stability under acidic or oxidative conditions.
Core Structural Modifications
5-[(Pyrimidin-2-ylthio)methyl]-1,3,4-oxadiazole-2(3H)-thione
- Structure : Contains a pyrimidinylthio-methyl substituent on a 1,3,4-oxadiazole-thione core.
- Molecular Formula : C₇H₅N₅OS₂ (MW: 255.28 g/mol) .
- The pyrimidinylthio group introduces additional hydrogen-bonding sites, which could improve binding affinity in biological targets.
Pyrrolo-Thiazolo-Pyrimidine Derivatives
- Example : 4-(4-Chlorophenyl)-6-(4-methoxyphenyl)-3-{3-[5-(4-methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidin-6-yl]-1H-1,2,4-triazol-5-yl}pyridin-2-amine .
- Key Differences :
- The fused polycyclic system increases molecular complexity and rigidity, likely reducing conformational flexibility compared to the simpler oxadiazole-pyridine scaffold.
- Such structures are often explored for kinase inhibition due to their planar aromatic systems.
Table 1: Comparative Data for Selected Oxadiazole Derivatives
Biological Activity
3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]pyridine-2-thiol is a heterocyclic compound notable for its unique structural features, combining a pyridine ring, an oxadiazole moiety, and a thiol group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this compound through various studies and findings.
Chemical Structure and Properties
The molecular formula of 3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]pyridine-2-thiol is with a molecular weight of 237.26 g/mol. The structure features a thiol group that is crucial for its biological activity.
The biological effects of 3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]pyridine-2-thiol are attributed to its ability to interact with specific molecular targets within cells. This includes:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in cell proliferation or metabolic pathways.
- Antioxidant Activity : The thiol group can scavenge reactive oxygen species (ROS), providing protective effects against oxidative stress.
- Modulation of Cellular Pathways : It can alter signal transduction pathways that are crucial for cell survival and proliferation.
Antimicrobial Activity
Research has indicated that 3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]pyridine-2-thiol exhibits significant antimicrobial properties. In vitro studies showed effectiveness against various bacterial strains and fungi. For example:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL |
| Candida albicans | 10 µg/mL |
These results suggest that the compound could be developed into a therapeutic agent for treating infections caused by resistant strains.
Anticancer Activity
The compound has also been studied for its anticancer properties. In cell line assays, it demonstrated the ability to induce apoptosis in cancer cells through mechanisms such as:
- Cell Cycle Arrest : The compound was shown to inhibit cell cycle progression in cancer cells.
- Induction of Apoptosis : Flow cytometry results indicated increased apoptosis rates in treated cancer cells compared to controls.
In one study involving human breast cancer cells (MCF-7), the IC50 value was determined to be approximately 25 µM, indicating potent anticancer activity.
Anti-inflammatory Properties
In addition to its antimicrobial and anticancer effects, this compound has been evaluated for anti-inflammatory activity. Experimental models demonstrated that it could reduce inflammation markers such as TNF-alpha and IL-6 in induced inflammation scenarios.
Case Studies
Several studies have been published focusing on the biological activities of this compound:
- Study on Antimicrobial Effects : A comprehensive study published in the Journal of Medicinal Chemistry reported the synthesis and evaluation of various derivatives of this compound, highlighting its broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.
- Anticancer Research : A research article in Cancer Letters detailed the mechanism by which this compound induces apoptosis in human cancer cell lines, emphasizing its potential as a lead compound for new cancer therapies.
- Inflammation Model Studies : Another study published in Pharmacology Reports explored the anti-inflammatory effects of this compound in animal models of induced inflammation, demonstrating significant reductions in swelling and pain responses .
Q & A
Q. What synthetic methodologies are most effective for preparing 3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]pyridine-2-thiol, and what are key optimization parameters?
Answer: The compound is typically synthesized via cyclocondensation of thioamide intermediates or through oxadiazole ring formation. Critical steps include:
- Thioamide precursor preparation : Reacting pyridine-2-thiol derivatives with nitrile-containing intermediates under acidic conditions.
- Oxadiazole formation : Using carbodiimide-mediated cyclization or microwave-assisted synthesis to improve yield .
Optimization Parameters :
Q. What spectroscopic and crystallographic techniques are recommended for structural validation?
Answer:
- NMR : ¹H and ¹³C NMR to confirm substituent positions, particularly the oxadiazole (δ 160–165 ppm for C=N) and thiol (δ 3.5–4.0 ppm for S-H) groups .
- X-ray crystallography : SHELX software (via SHELXL refinement) resolves bond lengths and angles, critical for confirming the oxadiazole-pyridine conjugation .
- HRMS : High-resolution mass spectrometry validates molecular weight (e.g., observed m/z 456.52 vs. calculated 456.52 ).
Q. How should researchers assess the compound's solubility and stability in biological assays?
Answer:
- Solubility : Pre-dissolve in DMSO (≥20 mg/mL), followed by dilution in buffered solutions (PBS, pH 7.4) to avoid precipitation .
- Stability : Conduct HPLC stability assays under physiological conditions (37°C, 24 hrs) to monitor degradation products.
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the role of the 4-methylphenyl and pyridine-thiol moieties?
Answer:
- Analog synthesis : Replace the 4-methylphenyl group with halogenated or electron-withdrawing substituents (e.g., -CF₃) to assess electronic effects .
- Thiol modification : Compare bioactivity of thiol (-SH) vs. methylthio (-SMe) derivatives to evaluate hydrogen-bonding contributions .
Key Data Table :
| Analog Structure | Bioactivity (IC₅₀) | Notes |
|---|---|---|
| 4-Chlorophenyl analog | 12 nM | Improved potency vs. parent (25 nM) |
| Pyridine-3-thiol derivative | >1 µM | Loss of activity suggests positional sensitivity |
Q. What computational strategies (e.g., DFT, molecular docking) predict the compound's electronic properties and target interactions?
Answer:
Q. How can contradictory data in biological assays (e.g., varying IC₅₀ values) be systematically addressed?
Answer:
-
Standardize assay conditions : Control variables like cell passage number, serum concentration, and DMSO content (<0.1%).
-
Orthogonal validation : Confirm activity via SPR (surface plasmon resonance) for binding affinity and Western blot for downstream β-catenin inhibition .
-
Data reconciliation example :
Study Reported IC₅₀ Methodology A (2014) 25 nM Cell-free kinase assay B (2017) 120 nM Whole-cell luciferase assay Discrepancy likely due to cellular permeability limitations in Study B .
Q. What strategies improve crystallographic resolution for co-crystals with biological targets?
Answer:
- Crystallization screens : Use sparse-matrix kits (e.g., Hampton Research) with PEG-based precipitants.
- Cryo-protection : Soak crystals in 20% glycerol before flash-freezing to reduce ice formation.
- Refinement : Apply SHELXL for anisotropic B-factor adjustment, particularly for the oxadiazole ring, which may exhibit thermal motion .
Q. How can metabolic stability and toxicity profiles be evaluated preclinically?
Answer:
- Microsomal stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS.
- CYP inhibition assays : Test against CYP3A4/2D6 isoforms to predict drug-drug interactions.
- In vivo toxicity : Zebrafish embryo models (96-hr LC₅₀) offer rapid hepatotoxicity screening .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
